Cas no 209551-70-2 (4-(Bromomethyl)-5-(Chloromethyl)-1,3-Dioxol-2-One)

4-(Bromomethyl)-5-(Chloromethyl)-1,3-Dioxol-2-One 化学的及び物理的性質
名前と識別子
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- 4-(Bromomethyl)-5-(Chloromethyl)-1,3-Dioxol-2-One
- 1,3-Dioxol-2-one, 4-(bromomethyl)-5-(chloromethyl)-
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- インチ: 1S/C5H4BrClO3/c6-1-3-4(2-7)10-5(8)9-3/h1-2H2
- InChIKey: JAVVAOOIPAZDFR-UHFFFAOYSA-N
- ほほえんだ: O1C(CCl)=C(CBr)OC1=O
計算された属性
- 水素結合ドナー数: 0
- 水素結合受容体数: 3
- 重原子数: 10
- 回転可能化学結合数: 2
4-(Bromomethyl)-5-(Chloromethyl)-1,3-Dioxol-2-One 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
TRC | B847218-10mg |
4-(Bromomethyl)-5-(chloromethyl)-1,3-dioxol-2-one |
209551-70-2 | 10mg |
$ 70.00 | 2022-06-06 | ||
TRC | B847218-50mg |
4-(Bromomethyl)-5-(chloromethyl)-1,3-dioxol-2-one |
209551-70-2 | 50mg |
$ 230.00 | 2022-06-06 | ||
TRC | B847218-100mg |
4-(Bromomethyl)-5-(chloromethyl)-1,3-dioxol-2-one |
209551-70-2 | 100mg |
$ 340.00 | 2022-06-06 |
4-(Bromomethyl)-5-(Chloromethyl)-1,3-Dioxol-2-One 関連文献
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Yuan Liu,Guohua Xie,Kailong Wu,Zhenghui Luo,Tao Zhou,Xuan Zeng,Jie Yu,Shaolong Gong J. Mater. Chem. C, 2016,4, 4402-4407
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2. Beyond the ridge pattern: multi-informative analysis of latent fingermarks by MALDImass spectrometryS. Francese,R. Bradshaw,L. S. Ferguson,R. Wolstenholme,M. R. Clench,S. Bleay Analyst, 2013,138, 4215-4228
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Renyi Shi,Lijun Lu,Hangyu Xie,Jingwen Yan,Ting Xu,Hua Zhang,Xiaotian Qi,Yu Lan Chem. Commun., 2016,52, 13307-13310
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Mei Zhou RSC Adv., 2016,6, 113322-113326
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W. Du,A. J. Cruz-Cabeza,S. Woutersen,R. J. Davey,Q. Yin Chem. Sci., 2015,6, 3515-3524
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Jacek Lipkowski Phys. Chem. Chem. Phys., 2010,12, 13874-13887
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8. CdTequantum dot functionalized silica nanosphere labels for ultrasensitive detection of biomarker†Liyuan Chen,Chengliang Chen,Ruina Li,Ying Li,Songqin Liu Chem. Commun., 2009, 2670-2672
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Ryan Fillingham,Matthew Boon,Shaghraf Javaid,J. Alex Saunders,Franca Jones CrystEngComm, 2021,23, 2249-2261
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Teis Joranger,Jens V. Kildgaard,Solvejg Jørgensen,Jonas Elm,Kurt V. Mikkelsen Phys. Chem. Chem. Phys., 2019,21, 17274-17287
4-(Bromomethyl)-5-(Chloromethyl)-1,3-Dioxol-2-Oneに関する追加情報
Introduction to 4-(Bromomethyl)-5-(Chloromethyl)-1,3-Dioxol-2-One (CAS No. 209551-70-2)
4-(Bromomethyl)-5-(Chloromethyl)-1,3-Dioxol-2-One is a significant compound in the realm of organic chemistry and pharmaceutical research, characterized by its unique structural framework and versatile reactivity. This heterocyclic compound belongs to the dioxolone class, featuring both bromomethyl and chloromethyl substituents, which make it a valuable intermediate in synthetic chemistry. The presence of these reactive functional groups enhances its utility in constructing more complex molecular architectures, particularly in drug discovery and material science applications.
The CAS number 209551-70-2 uniquely identifies this chemical entity, ensuring precise classification and reference in scientific literature. Its molecular formula, C₄H₃BrCl₂O₃, reflects the presence of bromine and chlorine atoms, contributing to its distinct chemical properties. This compound has garnered attention due to its role as a building block in the synthesis of various pharmacologically active molecules.
In recent years, 4-(Bromomethyl)-5-(Chloromethyl)-1,3-Dioxol-2-One has been explored in the development of novel therapeutic agents. Its bifunctional nature allows for selective modifications at multiple sites, enabling the creation of diverse derivatives with tailored biological activities. Researchers have leveraged its reactivity to design inhibitors targeting specific enzymatic pathways implicated in diseases such as cancer and inflammation.
One notable application lies in the synthesis of kinase inhibitors, where the compound serves as a precursor for generating molecules that disrupt aberrant signaling cascades. The bromomethyl and chloromethyl groups facilitate nucleophilic substitution reactions, allowing for the introduction of various pharmacophores. This flexibility has been exploited in high-throughput screening campaigns to identify lead compounds with potent inhibitory effects.
The dioxolone core of 4-(Bromomethyl)-5-(Chloromethyl)-1,3-Dioxol-2-One also contributes to its stability under various reaction conditions, making it a reliable choice for multi-step syntheses. Its incorporation into heterocyclic frameworks has been associated with enhanced binding affinity to biological targets, a critical factor in drug design. Furthermore, modifications at the 2-one position offer additional avenues for structural diversification without compromising overall molecular integrity.
Advances in computational chemistry have further highlighted the potential of this compound. Molecular modeling studies suggest that derivatives of 4-(Bromomethyl)-5-(Chloromethyl)-1,3-Dioxol-2-One can exhibit favorable interactions with protein receptors due to their optimized shape and charge distribution. Such insights have guided experimental efforts toward optimizing lead structures for improved pharmacokinetic profiles.
In industrial settings, the compound is utilized in large-scale preparations where controlled reactions are essential to maintain yield and purity. Its handling requires adherence to standard laboratory protocols to ensure safety and efficiency. The growing demand for specialized intermediates like this underscores its importance in modern pharmaceutical manufacturing.
Recent publications have demonstrated innovative applications of 4-(Bromomethyl)-5-(Chloromethyl)-1,3-Dioxol-2-One in material science. Researchers have explored its potential as a monomer in polymer synthesis, leveraging its reactivity to create materials with unique properties such as biodegradability and mechanical strength. These developments highlight the compound's versatility beyond traditional pharmaceutical applications.
The future prospects of 4-(Bromomethyl)-5-(Chloromethyl)-1,3-Dioxol-2-One are promising, with ongoing research aiming to uncover new synthetic pathways and expand its utility. Collaborative efforts between academia and industry are expected to drive further innovation, particularly in areas requiring advanced molecular engineering techniques.
In conclusion,4-(Bromomethyl)-5-(Chloromethyl)-1,3-Dioxol-2-One (CAS No. 209551-70-2) represents a cornerstone compound in synthetic chemistry and drug development. Its unique structural features and reactivity make it indispensable for constructing complex molecules with therapeutic potential. As scientific understanding progresses,this compound will continue to play a pivotal role in advancing both medicinal chemistry and material science frontiers.
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